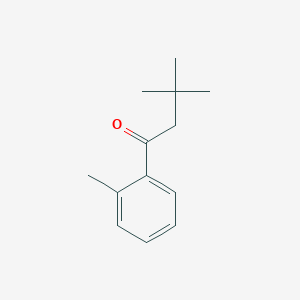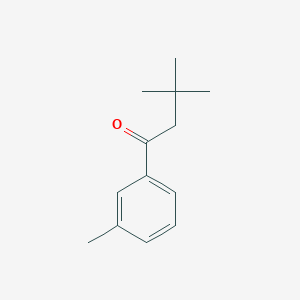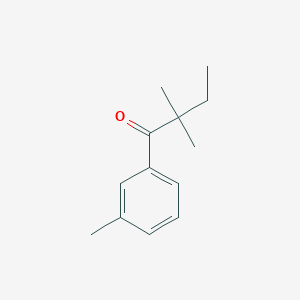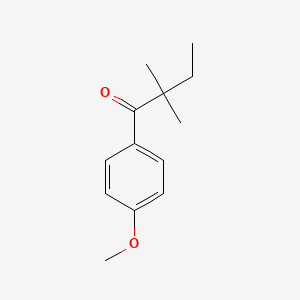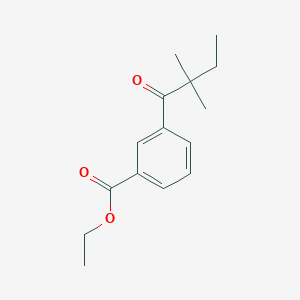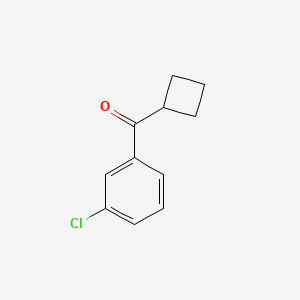
3-Chlorophenyl cyclobutyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H11ClO It is characterized by the presence of a cyclobutyl ring attached to a ketone group and a 3-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl cyclobutyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclobutanone is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorophenyl cyclobutyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 3-chlorophenyl cyclobutyl carboxylic acid.
Reduction: 3-chlorophenyl cyclobutyl alcohol.
Substitution: 3-methoxyphenyl cyclobutyl ketone (when chlorine is substituted with methoxy group).
Aplicaciones Científicas De Investigación
3-Chlorophenyl cyclobutyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential pharmacological properties and its use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-chlorophenyl cyclobutyl ketone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. The chlorine atom can influence the reactivity of the compound by withdrawing electron density from the phenyl ring, making it more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
3-Chlorophenyl cyclopropyl ketone: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
3-Chlorophenyl cyclopentyl ketone: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
3-Chlorophenyl cyclohexyl ketone: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness: 3-Chlorophenyl cyclobutyl ketone is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. The strain in the four-membered ring can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
(3-chlorophenyl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVINGNTSZVZHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642526 |
Source


|
| Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-62-0 |
Source


|
| Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)
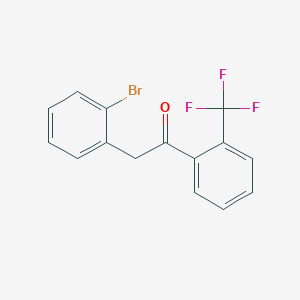
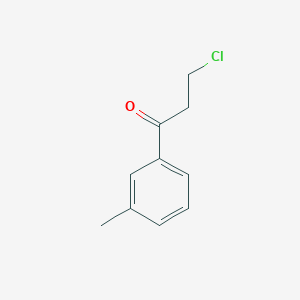
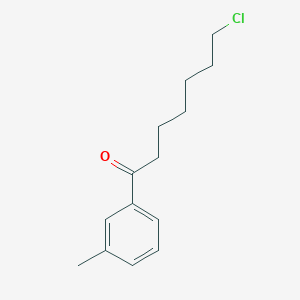
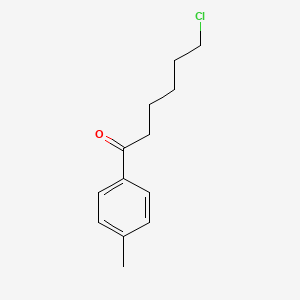
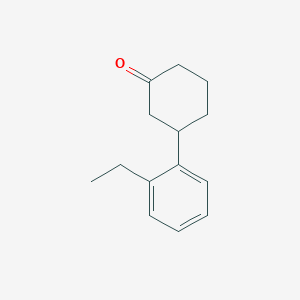
![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)
